

# IUPAC name for C<sub>14</sub>H<sub>13</sub>ClO aromatic ether

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-(Benzyloxy)-1-chloro-4-methylbenzene
CAS No.:	1065074-77-2
Cat. No.:	B1502195

[Get Quote](#)

An In-depth Technical Guide to the Systematic IUPAC Nomenclature of C<sub>14</sub>H<sub>13</sub>ClO Aromatic Ethers

## Abstract

The molecular formula C<sub>14</sub>H<sub>13</sub>ClO represents a diverse array of aromatic ether isomers, each with unique structural characteristics and, consequently, distinct chemical and pharmacological properties. For researchers, scientists, and drug development professionals, the ability to unambiguously identify and name these compounds is paramount for effective communication, literature searching, and regulatory submission. This technical guide provides a comprehensive framework for the systematic IUPAC nomenclature of C<sub>14</sub>H<sub>13</sub>ClO aromatic ethers. Moving beyond a simple list of rules, this document elucidates the chemical logic underpinning the naming conventions, explores the principal isomeric scaffolds, and presents a methodological approach to naming complex structures. Furthermore, it integrates practical considerations by outlining a robust synthetic protocol and spectroscopic validation techniques, ensuring a holistic understanding from nomenclature to empirical verification.

## Introduction: The Significance of Precise Nomenclature in Complex Molecules

Aromatic ethers are a class of organic compounds featuring an oxygen atom connected to at least one aromatic ring.<sup>[1]</sup> This structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science. The specific formula C<sub>14</sub>H<sub>13</sub>ClO, with its calculated degree of unsaturation of eight, indicates the presence of two benzene rings, an ether linkage, a chlorine atom, and additional alkyl carbons. This combination allows for significant constitutional isomerism, including positional and skeletal variations, which can drastically alter a molecule's biological activity and physical properties.

For instance, the precise location of the chlorine atom on an aromatic ring can influence metabolic stability and receptor binding affinity. Similarly, the connectivity of the C<sub>2</sub> alkyl component (e.g., as an ethyl group or two methyl groups) defines the molecule's three-dimensional shape. Therefore, a rigorous and systematic naming system is not merely an academic exercise but a critical tool for ensuring scientific reproducibility and clarity. The International Union of Pure and Applied Chemistry (IUPAC) provides this system, treating the ether group as an alkoxy or aryloxy substituent on a parent hydrocarbon chain.<sup>[2][3][4]</sup>

## Principal Isomeric Scaffolds of C<sub>14</sub>H<sub>13</sub>ClO Aromatic Ethers

The structural diversity of C<sub>14</sub>H<sub>13</sub>ClO can be organized into distinct scaffolds based on the core connectivity of the atoms. Understanding these primary frameworks is the first step toward systematic naming.

### Scaffold A: Substituted Phenoxybenzenes

This class features a direct oxygen bridge between two aromatic rings, forming a diphenyl ether (or phenoxybenzene) core. The remaining C<sub>2</sub>H<sub>4</sub>Cl fragment is distributed as substituents on the rings.

- Type A1: Chloro- and Ethyl-Substituted Phenoxybenzene:
  - General Structure: Cl-C<sub>6</sub>H<sub>4</sub>-O-C<sub>6</sub>H<sub>4</sub>-CH<sub>2</sub>CH<sub>3</sub>

- Example Isomer: 1-(4-chlorophenoxy)-4-ethylbenzene
- Rationale: The phenoxybenzene is the core. One ring bears a chloro substituent, and the other bears an ethyl group. Numbering is determined by substituent priority and alphabetical order.
- Type A2: Chloro- and Dimethyl-Substituted Phenoxybenzene:
  - General Structure: Cl-C<sub>6</sub>H<sub>4</sub>-O-C<sub>6</sub>H<sub>3</sub>-(CH<sub>3</sub>)<sub>2</sub>
  - Example Isomer: 1-(4-chlorophenoxy)-2,3-dimethylbenzene
  - Rationale: Similar to A1, but with two methyl groups on one ring. The numbering of the dimethylated ring starts at the point of attachment to the oxygen and proceeds to give the methyl groups the lowest possible locants.

## Scaffold B: Aryl-O-Alkyl-Aryl Structures

In this scaffold, the two aromatic rings are separated by an ether linkage and an alkyl spacer. This introduces further isomeric possibilities based on the linker's structure and attachment points.

- Type B1: (Aryl-oxy)-ethyl-benzene Core:
  - General Structure: C<sub>6</sub>H<sub>5</sub>-CH<sub>2</sub>CH<sub>2</sub>-O-C<sub>6</sub>H<sub>4</sub>-Cl
  - Example Isomer: 1-chloro-4-(2-phenylethoxy)benzene
  - Rationale: The parent structure is the substituted benzene ring. The substituent at position 1 is the (2-phenylethoxy) group.
- Type B2: (Aryl-ethyl)-oxy-benzene Core:
  - General Structure: Cl-C<sub>6</sub>H<sub>4</sub>-CH<sub>2</sub>CH<sub>2</sub>-O-C<sub>6</sub>H<sub>5</sub>
  - Example Isomer: 1-((4-chlorophenyl)ethoxy)benzene (Note: This name is ambiguous. A more systematic approach is needed).

- Systematic Name: 1-(2-(4-chlorophenyl)ethoxy)benzene
- Rationale: The parent is benzene, and the substituent is the entire 2-(4-chlorophenyl)ethoxy group.
- Type B3: Branched Alkyl Linker:
  - General Structure: C<sub>6</sub>H<sub>5</sub>-O-CH(CH<sub>3</sub>)-C<sub>6</sub>H<sub>4</sub>-Cl
  - Example Isomer: 1-(1-(4-chlorophenyl)ethoxy)benzene
  - Rationale: The parent is benzene. The substituent is a 1-(4-chlorophenyl)ethoxy group, indicating the ether oxygen is attached to the first carbon of a substituted ethyl chain.

## A Methodological Approach to IUPAC Nomenclature

To systematically name any C<sub>14</sub>H<sub>13</sub>ClO aromatic ether isomer, a clear, step-by-step process is required. This ensures consistency and adherence to IUPAC standards.

### Nomenclature Decision Workflow

- Identify the Parent Hydrocarbon: The parent is chosen based on a priority system.
  - If one aryl group is attached to a carbon chain that contains a principal functional group (e.g., acid, aldehyde), that chain is the parent. (Not applicable for C<sub>14</sub>H<sub>13</sub>ClO).
  - If the groups attached to the oxygen are both aryl, the more substituted ring is typically the parent.
  - If one group is alkyl and one is aryl, the larger or more complex moiety is the parent. For example, in 1-propoxypentane, pentane is the parent.<sup>[3]</sup> In aromatic systems, the aromatic ring is often the parent unless the alkyl chain is very long and complex.
- Name the Substituent: The group that is not part of the parent chain is named as a substituent. This involves adding the suffix "-oxy" to the root name of the group (e.g., phenoxy, benzyloxy, (4-chlorophenoxy)).

- Number the Parent Chain: Number the carbons of the parent structure to give the lowest possible locants (numbers) to all substituents. If there is a choice, assign numbers in alphabetical order of the substituents.[5]
- Assemble the Full Name: Combine the locants, substituent names (in alphabetical order), and the parent name into the final IUPAC name.

Caption: A workflow for systematic IUPAC nomenclature of complex ethers.

## Case Studies in Nomenclature

Let's apply the methodology to specific, non-trivial isomers of C<sub>14</sub>H<sub>13</sub>ClO.

Case	Structure	Parent Selection	Substituent Naming	Numbering & Assembly	Final IUPAC Name
1	4-Ethylphenyl group and 2-chlorophenyl group attached to oxygen.	The ethylbenzene ring is the parent.	The (2-chlorophenyl) group becomes (2-chlorophenoxy).	Numbering starts at the carbon attached to the oxygen (C1). The ethyl group is at C4.	1-(2-chlorophenoxy)-4-ethylbenzene
2	Phenyl group and 1-(4-chlorophenyl) ethyl group attached to oxygen.	The benzene ring is the parent.	The 1-(4-chlorophenyl) ethyl group becomes 1-(4-chlorophenyl) ethoxy.	The entire substituent is at position 1 of the benzene ring.	1-(1-(4-chlorophenyl) ethoxy)benzene
3	2,4-Dimethylphenyl group and 4-chlorophenyl group attached to oxygen.	The dimethylbenzene (xylene) ring is the parent.	The (4-chlorophenyl) group becomes (4-chlorophenoxy).	Numbering starts at C1 (attachment to oxygen). Methyl groups are at C2 and C4. This gives lower locants than starting elsewhere.	1-(4-chlorophenoxy)-2,4-dimethylbenzene

## Synthesis and Structural Validation: A Self-Validating System

A named compound must correspond to a verifiable physical substance. The synthesis and subsequent spectroscopic analysis of an aromatic ether provide the ultimate validation of its

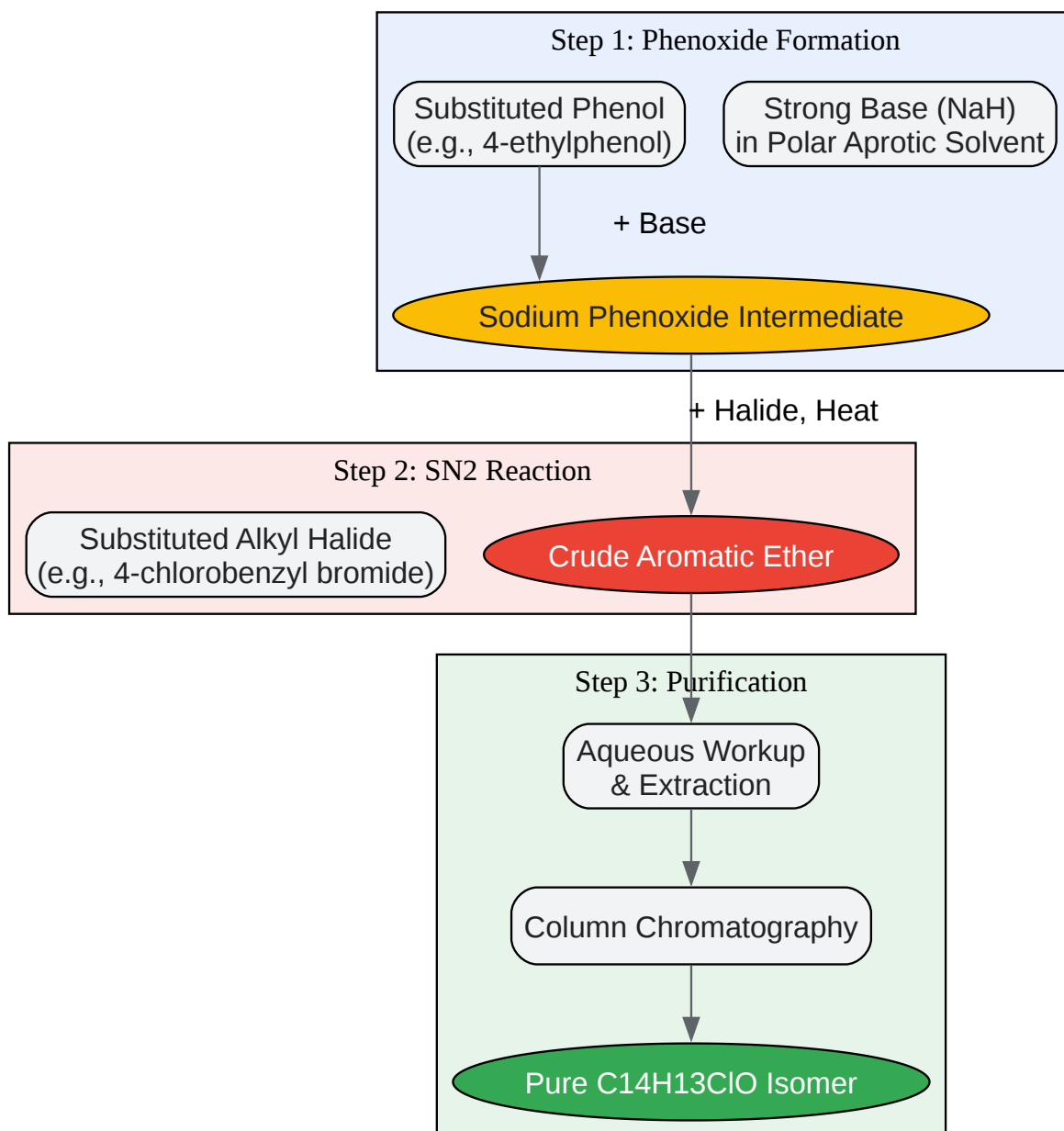
proposed structure and, therefore, its name.

## General Synthesis Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for preparing asymmetrical ethers.<sup>[1]</sup> It involves the reaction of a deprotonated alcohol (an alkoxide or phenoxide) with a primary alkyl halide. For aromatic ethers of this type, a substituted phenoxide is reacted with a substituted benzyl or phenethyl halide.

Step-by-Step Protocol:

- **Phenoxide Formation:** Dissolve one molar equivalent of the selected substituted phenol (e.g., 4-ethylphenol) in a suitable polar aprotic solvent (e.g., DMF or THF).
- **Deprotonation:** Add 1.1 molar equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction to stir for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide. Causality: The strong base is required to deprotonate the weakly acidic phenol. The aprotic solvent prevents protonation of the reactive phenoxide intermediate.
- **Nucleophilic Attack:** Add one molar equivalent of the appropriate substituted alkyl halide (e.g., 1-(bromomethyl)-4-chlorobenzene) dropwise to the solution.
- **Reaction:** Heat the mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours). Causality: Heating provides the activation energy for the SN2 reaction between the nucleophilic phenoxide and the electrophilic alkyl halide.
- **Workup:** Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure aromatic ether.



[Click to download full resolution via product page](#)

Caption: General workflow for Williamson ether synthesis of aromatic ethers.

## Spectroscopic Validation

Once synthesized, the identity of the specific isomer must be confirmed.

- $^1\text{H}$  NMR Spectroscopy: Will confirm the connectivity through chemical shifts and splitting patterns. For 1-(2-chlorophenoxy)-4-ethylbenzene, one would expect to see an ethyl group (a quartet and a triplet), and distinct aromatic signals for the 1,4-disubstituted and 1,2-disubstituted rings.
- $^{13}\text{C}$  NMR Spectroscopy: Will show the exact number of unique carbon environments. For  $\text{C}_{14}\text{H}_{13}\text{ClO}$ , a perfectly symmetrical isomer would have fewer than 14 signals, while a completely unsymmetrical one would have 14 distinct signals.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula  $\text{C}_{14}\text{H}_{13}\text{ClO}$  via a highly accurate mass measurement. The isotopic pattern of the molecular ion peak (M, M+2) will show an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.
- Infrared (IR) Spectroscopy: Will show characteristic C-O-C stretches for the ether linkage (typically in the  $1250\text{-}1000\text{ cm}^{-1}$  region) and C-Cl stretches (around  $750\text{-}550\text{ cm}^{-1}$ ).

## Conclusion

The nomenclature of aromatic ethers with the formula  $\text{C}_{14}\text{H}_{13}\text{ClO}$  is a systematic process rooted in the foundational principles of IUPAC naming conventions. By categorizing the compounds into logical structural scaffolds and applying a hierarchical decision-making workflow, any isomer can be named unambiguously. This guide has provided the theoretical framework for this process, grounded in the practical realities of chemical synthesis and spectroscopic verification. For the intended audience of researchers and developers, this integrated approach ensures that a name is not just a label, but a precise descriptor of a tangible chemical entity, fostering clarity, accuracy, and progress in the chemical sciences.

## References

- Title: Naming Ethers Source: Chemistry Steps URL:[\[Link\]](#)
- Title: How to name organic compounds using the IUPAC rules Source: University of Calgary URL:[\[Link\]](#)

- Title: Benzyl 3-chlorophenyl ether Source: NIST WebBook URL:[[Link](#)]
- Title: Nomenclature of Ethers Source: Chemistry LibreTexts URL:[[Link](#)]
- Title: IUPAC system and IUPAC rules of naming ethers Source: CHEM-GUIDE URL:[[Link](#)]
- Title: Naming Ethers using IUPAC Nomenclature and Common Names in Organic Chemistry Source: YouTube (Leah4sci) URL:[[Link](#)]
- Title: How to name Ethers, Haloalkanes, and Nitroalkanes | Ultimate Guide to IUPAC Nomenclature Part 2 Source: YouTube (Confident Chemistry) URL:[[Link](#)]
- Title: Preparation of benzyl phenyl ether Source: PrepChem.com URL:[[Link](#)]
- Title: Naming aromatic compounds Source: Doc Brown's Chemistry URL:[[Link](#)]
- Title: Phenol ether Source: Wikipedia URL:[[Link](#)]

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Phenol ether - Wikipedia \[en.wikipedia.org\]](#)
- [2. Naming Ethers - Chemistry Steps \[chemistrysteps.com\]](#)
- [3. chem.libretexts.org \[chem.libretexts.org\]](#)
- [4. CHEM-GUIDE: IUPAC system and IUPAC rules of naming ethers \[chem-guide.blogspot.com\]](#)
- [5. m.youtube.com \[m.youtube.com\]](#)
- To cite this document: BenchChem. [IUPAC name for C<sub>14</sub>H<sub>13</sub>ClO aromatic ether]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1502195/docs#iupac-name-for-c14h13clo-aromatic-ether>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)